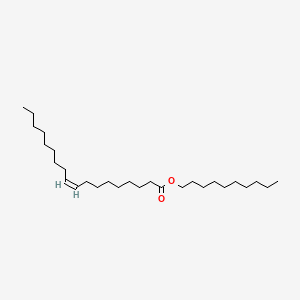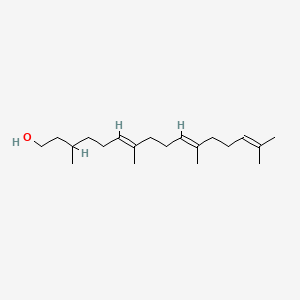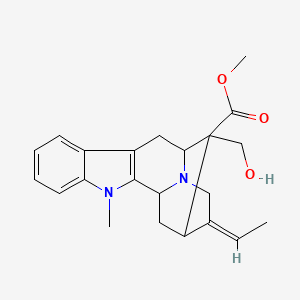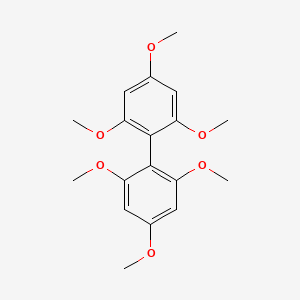
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene
説明
1,3,5-trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene is a member of biphenyls.
科学的研究の応用
Supramolecular Assembly
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene has been utilized in the construction of unique supramolecular structures. For instance, a study demonstrated the layer-by-layer assembly of supramolecular hexagonal blocks, comprising 2,4,6-trimethoxy-1,3,5-triazine and 1,3,5-tris(p-hydoxyphenyl)benzene. These assemblies interact through various CH–π and π–π stacking interactions, highlighting the compound's role in intricate molecular constructions (Naseer & Hameed, 2012).
Spectroscopy and Conductivity
The compound has been synthesized and studied for its spectroscopy, conductivity, and solubility characteristics. For example, research into 2,5-Dimethoxy-1,4-bis[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene explored these properties, providing insights into the molecular structure and dynamics of the isomers (Jacobs et al., 1993).
Chemical Synthesis
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene plays a significant role in chemical synthesis. For instance, a unique sodium dithionite initiated reaction with 1,3,5-trimethoxy-benzene led to the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane. This study demonstrates the compound's utility in producing novel chemical structures (Dmowski, Urbańczyk-Lipkowska, & Wójcik, 2009).
Influence on Crystal Packing
The compound significantly influences crystal packing due to its structure. Research shows that the crystal packing of certain structures is determined by weak −OCH3−π interactions, which change with the structure and length of the side chains. This finding is crucial for understanding the crystallization process of various compounds (Velde et al., 2004).
Electrochemical Properties
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene is also relevant in the study of electrochemical properties. Novel 1,3,5-tris(oligothienyl)benzenes, synthesized via trimerization reactions involving this compound, have shown unique electrochemical behaviors and are instrumental in developing conducting polymers (Chérioux & Guyard, 2001).
High Surface Area Frameworks
The compound contributes to the formation of intricate and stable frameworks with high surface area. A study illustrated that 1,3,5-Tris(4-carboxyphenyl)benzene, related in structure, assembles into a polycatenated assembly of hexagonal nets, offering insights into the design of porous materials (Zentner et al., 2015).
Spectral Studies
This compound has been a subject of spectral studies in various phases, providing valuable information about molecular symmetry and electronic transitions. One study specifically highlighted its absorption spectra in solid phase and rigid glass media at 77 K (Chakravorti, Sarkar, & Banerjee, 1979).
特性
CAS番号 |
14262-07-8 |
|---|---|
製品名 |
1,3,5-Trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene |
分子式 |
C18H22O6 |
分子量 |
334.4 g/mol |
IUPAC名 |
1,3,5-trimethoxy-2-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C18H22O6/c1-19-11-7-13(21-3)17(14(8-11)22-4)18-15(23-5)9-12(20-2)10-16(18)24-6/h7-10H,1-6H3 |
InChIキー |
PKTVMNKLPFVXBH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC)OC)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1235287.png)
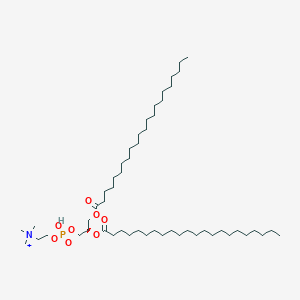
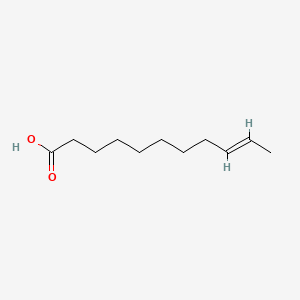

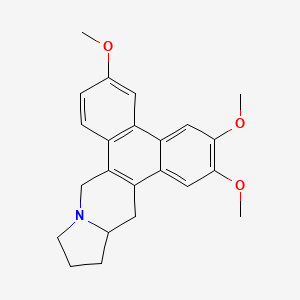

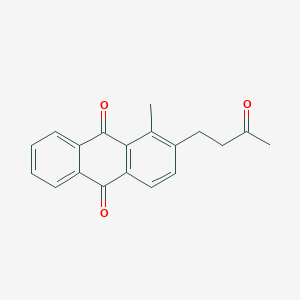
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)


